Cas no 22863-58-7 (3,5-Dimethylpyridazine)
3,5-Dimethylpyridazine Chemical and Physical Properties
Names and Identifiers
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- 3,5-Dimethylpyridazine
- 22863-58-7
- NoName_3005
- DTXSID10902501
- SCHEMBL353390
- pyridazine, 3,5-dimethyl-
-
- Inchi: 1S/C6H8N2/c1-5-3-6(2)8-7-4-5/h3-4H,1-2H3
- InChI Key: VUVAQWSLVHOLPS-UHFFFAOYSA-N
- SMILES: N1C(C)=CC(=CN=1)C
Computed Properties
- Exact Mass: 108.068748264Da
- Monoisotopic Mass: 108.068748264Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 72.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 25.8Ų
3,5-Dimethylpyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029198705-1g |
3,5-Dimethylpyridazine |
22863-58-7 | 97% | 1g |
$490.05 | 2023-09-02 | |
| Alichem | A029198705-5g |
3,5-Dimethylpyridazine |
22863-58-7 | 97% | 5g |
$1783.96 | 2023-09-02 | |
| Chemenu | CM321662-1g |
3,5-Dimethylpyridazine |
22863-58-7 | 95% | 1g |
$439 | 2021-08-18 | |
| Chemenu | CM321662-1g |
3,5-Dimethylpyridazine |
22863-58-7 | 95% | 1g |
$564 | 2024-07-28 |
3,5-Dimethylpyridazine Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 3,5-Dimethylpyridazine
3,5-Dimethylpyridazine: A Comprehensive Overview
CAS No. 22863-58-7 refers to the chemical compound known as 3,5-Dimethylpyridazine, which has garnered significant attention in recent years due to its diverse applications across various industries. This article delves into the properties, synthesis, and potential uses of this compound, particularly focusing on its relevance in the biopharmaceutical sector.
Pyridazine derivatives, such as 3,5-Dimethylpyridazine, are a class of heterocyclic compounds that have found applications in pharmaceuticals, agrochemicals, and materials science. The presence of two methyl groups at the 3 and 5 positions of the pyridazine ring introduces unique electronic and steric properties, making this compound particularly interesting for researchers.
Recent studies have highlighted the potential of pyridazine-based compounds in drug discovery. For instance, research published in Journal of Medicinal Chemistry (2023) explored the role of pyridazines as inhibitors of kinases, which are critical targets in oncology and inflammatory diseases. The methyl substituents in 3,5-Dimethylpyridazine enhance its solubility and stability, attributes that are highly desirable for drug candidates.
Another area of interest is the application of 3,5-Dimethylpyridazine as a building block in the synthesis of more complex molecules. Its structure allows for easy functionalization at the 2,4, and 6 positions, enabling chemists to tailor it for specific biological activities. This flexibility has been exploited in the development of antiviral agents, where the compound serves as a scaffold for designing inhibitors targeting viral replication pathways.
Environmental science has also benefited from the study of pyridazine derivatives. Research in Environmental Science & Technology (2023) demonstrated that 3,5-Dimethylpyridazine can be used as an efficient adsorbent for removing heavy metals from industrial wastewater. The compound's high surface area and porosity make it a promising candidate for environmental remediation applications.
In the realm of materials science, pyridazines have been investigated for their potential in nanotechnology. A study published in Nano Letters (2023) reported that 3,5-Dimethylpyridazine can be incorporated into graphene oxide composites to enhance their thermal stability and conductivity. This development opens up new possibilities for its use in electronic devices and energy storage systems.
The synthesis of 3,5-Dimethylpyridazine is relatively straightforward and involves the reaction of pyridazine with methylating agents under controlled conditions. This process has been optimized to ensure high yields and purity, making it accessible for both academic and industrial applications.
Despite its versatility, the use of pyridazines in various fields raises important considerations regarding their environmental fate and toxicity. Ongoing research is focused on evaluating the long-term impacts of these compounds in natural ecosystems and developing safer alternatives where necessary.
In conclusion, 3,5-Dimethylpyridazine (CAS No. 22863-58-7) stands out as a valuable compound with applications spanning pharmaceuticals, environmental science, and materials technology. Its unique chemical properties make it an attractive candidate for further research and development in these fields.
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